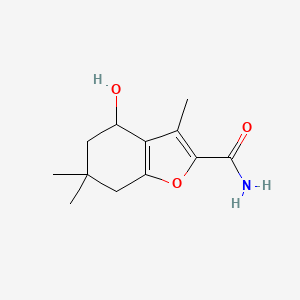
methyl 3-(1-azepanylsulfonyl)-4-chlorobenzoate
Vue d'ensemble
Description
Methyl 3-(1-azepanylsulfonyl)-4-chlorobenzoate, also known as MASCBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MASCBC is a sulfonamide derivative that has been synthesized through a multistep process.
Mécanisme D'action
The mechanism of action of methyl 3-(1-azepanylsulfonyl)-4-chlorobenzoate is not fully understood. However, it is believed that methyl 3-(1-azepanylsulfonyl)-4-chlorobenzoate exerts its biological effects by inhibiting the activity of certain enzymes. Specifically, methyl 3-(1-azepanylsulfonyl)-4-chlorobenzoate is believed to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body.
Biochemical and Physiological Effects
methyl 3-(1-azepanylsulfonyl)-4-chlorobenzoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that methyl 3-(1-azepanylsulfonyl)-4-chlorobenzoate can inhibit the growth of certain cancer cell lines. Additionally, methyl 3-(1-azepanylsulfonyl)-4-chlorobenzoate has been shown to have antibacterial activity against a variety of bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using methyl 3-(1-azepanylsulfonyl)-4-chlorobenzoate in lab experiments is its versatility. methyl 3-(1-azepanylsulfonyl)-4-chlorobenzoate can be used as a building block for the synthesis of a variety of other sulfonamide derivatives. Additionally, methyl 3-(1-azepanylsulfonyl)-4-chlorobenzoate has been shown to have a variety of biological effects, making it a useful compound for studying the mechanisms of action of certain enzymes. However, one of the limitations of using methyl 3-(1-azepanylsulfonyl)-4-chlorobenzoate in lab experiments is that its mechanism of action is not fully understood. Additionally, methyl 3-(1-azepanylsulfonyl)-4-chlorobenzoate can be difficult to synthesize, which can limit its availability for use in experiments.
Orientations Futures
There are several future directions for research involving methyl 3-(1-azepanylsulfonyl)-4-chlorobenzoate. One area of research is to further investigate the mechanism of action of methyl 3-(1-azepanylsulfonyl)-4-chlorobenzoate. Additionally, further studies are needed to determine the potential applications of methyl 3-(1-azepanylsulfonyl)-4-chlorobenzoate as an antitumor and antibacterial agent. Finally, future research could focus on developing more efficient methods for synthesizing methyl 3-(1-azepanylsulfonyl)-4-chlorobenzoate, which would increase its availability for use in experiments.
Applications De Recherche Scientifique
Methyl 3-(1-azepanylsulfonyl)-4-chlorobenzoate has been extensively studied for its potential applications in various fields of research. One of the primary areas of research is its use as a building block for the synthesis of other sulfonamide derivatives. methyl 3-(1-azepanylsulfonyl)-4-chlorobenzoate has also been studied for its potential use as an antitumor agent and as an antibacterial agent.
Propriétés
IUPAC Name |
methyl 3-(azepan-1-ylsulfonyl)-4-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4S/c1-20-14(17)11-6-7-12(15)13(10-11)21(18,19)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLGMHKDWAGKIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(azepan-1-ylsulfonyl)-4-chlorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(benzoylamino)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4239152.png)
![[3-(1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B4239159.png)
![2-[4-(anilinomethyl)-2-chlorophenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B4239162.png)
![N-ethyl-4-methoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4239163.png)
![3-[3-oxo-5-(2-phenoxyethyl)-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid](/img/structure/B4239172.png)

![1-[2-(2-methoxyphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B4239186.png)



![N-ethyl-2-methoxy-5-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4239207.png)
